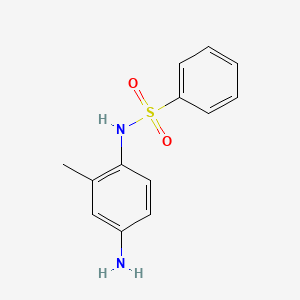

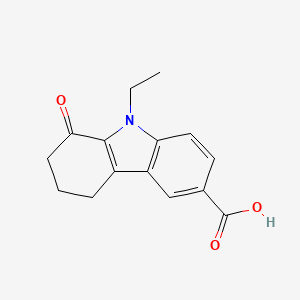

![molecular formula C13H9NO2S B1298084 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 370587-15-8](/img/structure/B1298084.png)

2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves one-pot reactions or multistep synthetic routes. For instance, a one-pot reaction is described for the synthesis of triazine derivatives, which are structurally related to the compound of interest . Similarly, the synthesis of oxazolone derivatives is achieved through nucleophilic ring-opening followed by cyclization . These methods suggest that the synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one could potentially be accomplished through similar strategies, possibly involving the condensation of appropriate precursors and cyclization steps.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using techniques such as FT-IR, NMR, XRD, and SEM . Density functional theory (DFT) is also employed to optimize the molecular structure and predict vibrational spectra and optical properties . These methods would likely be applicable to the analysis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one, providing detailed information about its molecular geometry, electronic structure, and potential interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds can be quite diverse. For example, oxazolone derivatives can undergo nucleophilic ring-opening reactions, which can be further functionalized through various chemical transformations . Triazine derivatives can participate in Knoevenagel condensation and heterocyclization reactions, leading to a wide range of products . These findings suggest that 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one may also exhibit versatile reactivity, allowing for the synthesis of a variety of derivatives with potential biological or optoelectronic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their practical applications. For instance, the optical properties such as band gaps, absorption index, and dielectric constant are important for materials used in optoelectronics . The biological activity, including cytotoxicity against cancer cell lines, is a key factor for pharmaceutical applications . These properties are typically determined through experimental studies and can be influenced by the specific molecular structure of the compound. Therefore, a detailed investigation of the physical and chemical properties of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one would be necessary to assess its potential uses.

科学研究应用

-

Chemistry and Synthesis

- The compound “2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one” is a type of heterocycle . Heterocycles are widely used in various fields of chemistry due to their diverse biological activities.

- The method for synthesizing this compound involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .

- The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .

-

Potential Biological Activities

- Some structures related to “2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one” have exhibited hypolipidemic activity .

- Other benzoxazinones demonstrated potential as protease inhibitors . In particular, 4H-benzo[d][1,3]oxazin-4-one was shown to have substrate inhibitory activity towards the serine protease human leukocyte elastase, which is the presumed tissue degenerating agent in the pathogenesis of several diseases .

-

Microwave-Assisted Synthesis

-

Electron Density Studies

- The formation of “2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one” and its dihydro analogs is influenced by the electron density on the aromatic ring . Electron-donating groups favor the formation of the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tend to favor the dihydro product . This could be useful in studies of electron density and reactivity .

-

Potential Protease Inhibitor

-

Potential Hypolipidemic Activity

-

Thieno[3,2-d]pyrimidine Derivatives

-

Pyrido[2,3-d]pyrimidin-5-one Derivatives

-

Pyrimidino[4,5-d][1,3]oxazine Derivatives

-

Cytotoxic and Antibacterial Activities

未来方向

属性

IUPAC Name |

2-methyl-6-phenylthieno[2,3-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-8-14-12-10(13(15)16-8)7-11(17-12)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYCLUAWKGBTMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350190 |

Source

|

| Record name | 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |

CAS RN |

370587-15-8 |

Source

|

| Record name | 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)

![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)

![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)